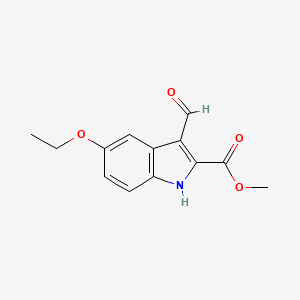

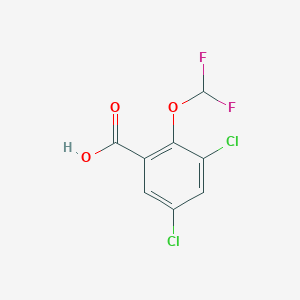

![molecular formula C19H16Cl2N2O2S2 B2527714 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine CAS No. 339275-99-9](/img/structure/B2527714.png)

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Sulfanylpyrimidin Derivatives

Heterocyclic systems, including sulfanyl pyrimidin derivatives, exhibit a broad spectrum of biological activities. These activities range from antimicrobial, antiviral, anticancer, to antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives adopts simple and efficient methods, yielding excellent products under both conventional and heterogeneous conditions (Bassyouni & Fathalla, 2013).

Potential as Antitumor and Antibacterial Agents

A study focused on the synthesis of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, targeting their potential as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. These compounds were evaluated for their antitumor and antibacterial properties, showing significant potency against various human and microbial enzymes (Gangjee et al., 1996).

Spectroscopic Investigation and Chemotherapeutic Potential

The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to a comprehensive spectroscopic analysis, including FT-IR and FT-Raman techniques. This study suggests its potential as an anti-diabetic compound due to its inhibitory activity against GPb, an enzyme involved in glucose metabolism (Alzoman et al., 2015).

Evaluation of Antitumor Activity in Thienopyrimidine Derivatives

A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including sulfanyl-substituted compounds, demonstrated potent anticancer activity against various human cancer cell lines. This study highlights the promising role of these derivatives in cancer therapy, showing activities comparable to doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).

Cytotoxicity of Novel Thiopyrimidine Derivatives

The synthesis of new 4-thiopyrimidine derivatives and their cytotoxicity against various cancer cell lines were studied. Some compounds showed significant cytotoxicity, providing valuable insights for the development of novel chemotherapeutic agents (Stolarczyk et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S2/c1-24-13-4-6-14(7-5-13)27-18-17(25-2)10-22-19(23-18)26-11-12-3-8-15(20)16(21)9-12/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFUZXWRMIYBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

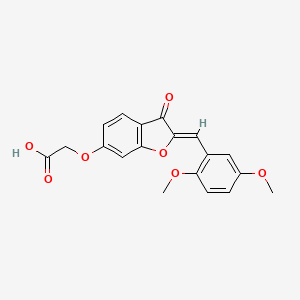

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)

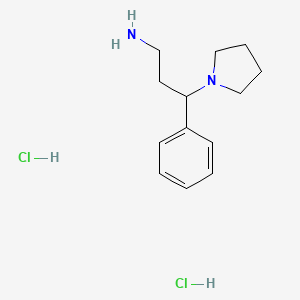

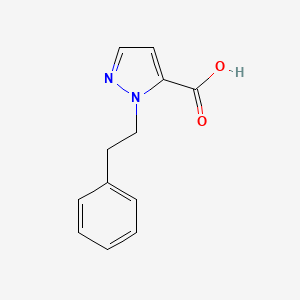

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)

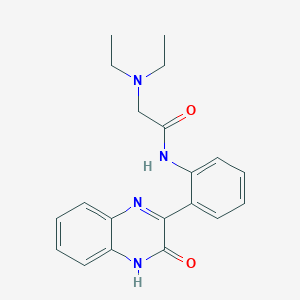

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)

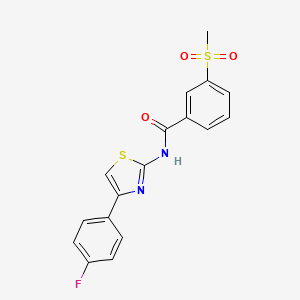

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2527639.png)

![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)